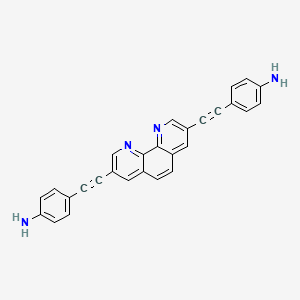
4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline is a complex organic compound that serves as a ligand in coordination chemistry and an intermediate in organic synthesis . It is often used in the synthesis of nitrogen-containing organic compounds and as a part of catalysts in various chemical reactions .
Preparation Methods
The synthesis of 4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline involves organic synthetic chemistry methods. One common approach is the organometallic polycondensation using a zerovalent nickel complex . This method typically involves the reaction of 3,8-dibromo-1,10-phenanthroline with a nickel complex, resulting in the formation of the desired compound . The reaction conditions often include specific solvents and temperatures to ensure optimal yield and purity .
Chemical Reactions Analysis
4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals
Biology: The compound is explored for its potential biological activities, including its role as a part of enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism by which 4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline exerts its effects involves its ability to act as a ligand, forming complexes with metal ions . These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
4,4’-((1,10-Phenanthroline-2,9-diyl)dianiline): This compound has a similar phenanthroline core but differs in the position of the ethyne groups.
Benzoic acid, 4,4’-((1,10-phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis-: This compound has a benzoic acid functional group instead of an aniline group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline.
Properties
IUPAC Name |
4-[2-[8-[2-(4-aminophenyl)ethynyl]-1,10-phenanthrolin-3-yl]ethynyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4/c29-25-11-5-19(6-12-25)1-3-21-15-23-9-10-24-16-22(18-32-28(24)27(23)31-17-21)4-2-20-7-13-26(30)14-8-20/h5-18H,29-30H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQPRJMLTNCIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=C(C=C5)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-5-(1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-3-carboxamide](/img/structure/B8227536.png)
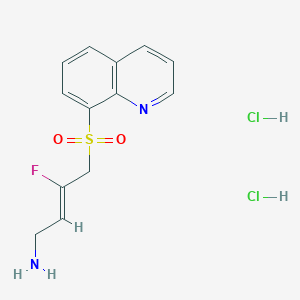
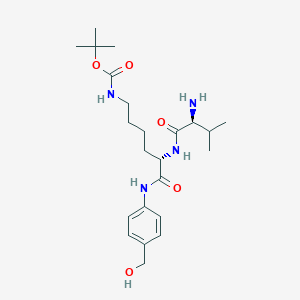
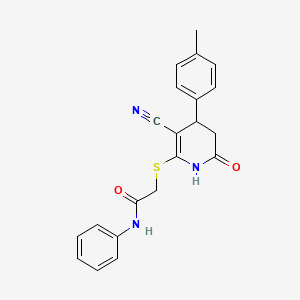
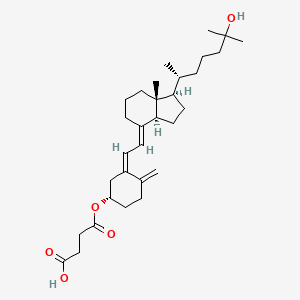
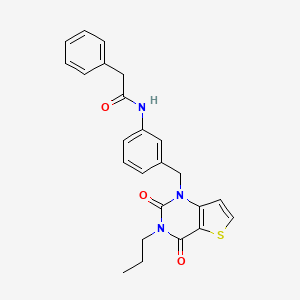
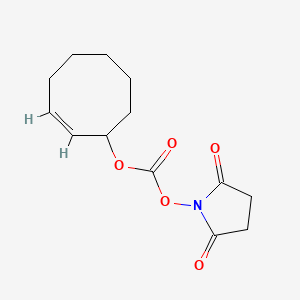
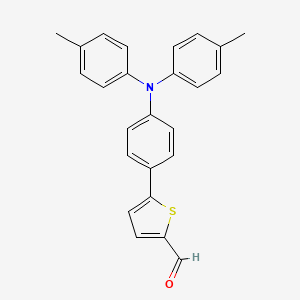
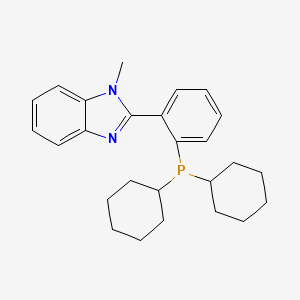
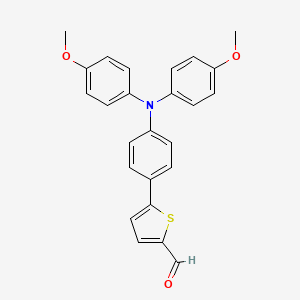
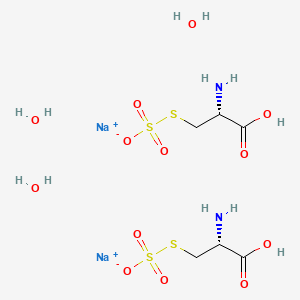

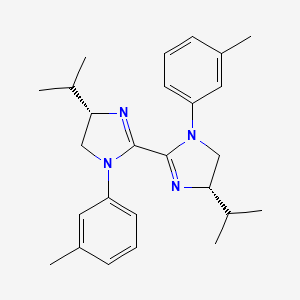
![2-Bromo-4-phenyldibenzo[b,d]furan](/img/structure/B8227657.png)
